chemical structure of N,1-Dimethyl-1H-pyrazole-3-sulfonamide
chemical structure of N,1-Dimethyl-1H-pyrazole-3-sulfonamide
The following technical guide details the chemical structure, synthesis, and properties of N,1-Dimethyl-1H-pyrazole-3-sulfonamide , a specific heterocyclic building block used in medicinal chemistry.
CAS Registry Number: 1263275-30-4 Molecular Formula: C₆H₉N₃O₂S Molecular Weight: 189.22 g/mol
Introduction & Medicinal Significance
N,1-Dimethyl-1H-pyrazole-3-sulfonamide is a substituted heteroaromatic sulfonamide widely utilized as a "fragment" in Fragment-Based Drug Discovery (FBDD).[1] Its structural core—the pyrazole ring fused with a sulfonamide moiety—serves as a bioisostere for carboxylic acids and urea linkages, offering unique hydrogen-bonding vectors critical for protein-ligand interactions.
This molecule is particularly valued in the development of kinase inhibitors and GPCR modulators , where the pyrazole nitrogen and sulfonamide oxygen atoms often engage in key interactions with the hinge region of kinases or the orthosteric sites of receptors.
Core Structural Features
-
Scaffold: 1H-Pyrazole (1,2-diazole).[1]
-
Substituents:
Chemical Structure & Electronic Analysis[1][2]
The molecule exhibits a distinct electronic profile governed by the push-pull mechanism between the electron-rich pyrazole ring and the electron-withdrawing sulfonamide group.
Structural Numbering & Topology
The numbering of the pyrazole ring starts at the nitrogen bearing the substituent (N1).[1]
Figure 1: Connectivity of N,1-Dimethyl-1H-pyrazole-3-sulfonamide showing the 1,2-diazole core.[2][3]
Electronic Properties
-
Dipole Moment: High, due to the sulfonyl group.
-
H-Bonding:
-
Donor: The sulfonamide N-H is a strong hydrogen bond donor (pKa ~11).[1]
-
Acceptor: The sulfonyl oxygens and the Pyrazole N2 are potential acceptors.
-
-
Lipophilicity: The
-methylation increases LogP compared to the primary sulfonamide, improving membrane permeability (Estimated cLogP: ~0.6 - 0.9).[1]
Synthesis & Manufacturing Protocols
Synthesizing the 3-isomer of pyrazole sulfonamide is chemically challenging because direct electrophilic substitution (e.g., chlorosulfonation) on 1-methylpyrazole occurs preferentially at the C4 position .[1] Therefore, an indirect route via diazotization of 3-aminopyrazole is the standard authoritative method.
Retrosynthetic Analysis
-
Target: N,1-Dimethyl-1H-pyrazole-3-sulfonamide[3][4][5][6][7]
-
Precursor 1: 1-Methyl-1H-pyrazole-3-sulfonyl chloride
-
Precursor 2: Methylamine (
)[1] -
Starting Material: 3-Amino-1-methylpyrazole (commercially available or synthesized from acrylonitrile/hydrazine).[1]
Detailed Experimental Protocol
Step 1: Synthesis of Sulfonyl Chloride (Meerwein Sulfonylation)
-
Reagents: 3-Amino-1-methylpyrazole,
, , (gas) or , (catalyst).[1] -
Mechanism: Radical chlorosulfonylation of the diazonium intermediate.
Step 2: Sulfonamide Formation
-
Reagents: Methylamine (THF solution), Pyridine or
(base), DCM (solvent).[1]
Workflow Diagram
Figure 2: Synthetic pathway avoiding the C4-regioselectivity issue of direct sulfonation.[1]
Step-by-Step Procedure
-
Diazotization: Dissolve 3-amino-1-methylpyrazole (10 mmol) in conc. HCl (5 mL) at 0°C. Add dropwise a solution of
(1.1 eq) in water, maintaining temperature <5°C. Stir for 30 min. -
Chlorosulfonylation: Prepare a mixture of glacial acetic acid saturated with
gas and (0.3 eq).[1] Pour the cold diazonium solution into this mixture while stirring vigorously. Gas evolution ( ) will occur.[1] Stir until evolution ceases (approx. 1-2 hours). -
Work-up: Pour into ice water. Extract the sulfonyl chloride with DCM. Dry over
and use immediately (unstable). -
Amidation: To the DCM solution of sulfonyl chloride, add
(2.0 eq) followed by methylamine (2M in THF, 1.2 eq) at 0°C. Stir at room temperature for 4 hours. -
Purification: Wash with 1N HCl, brine, and dry. Recrystallize from EtOH/Hexane.
Spectroscopic Characterization
Researchers must validate the structure using NMR and MS. The following data is predicted based on electronic shielding effects of the pyrazole core.
Proton NMR ( -NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C5-H | 7.35 - 7.45 | Doublet ( | 1H | Ring proton adjacent to N1 |
| C4-H | 6.60 - 6.70 | Doublet ( | 1H | Ring proton (electron rich) |
| N1-Me | 3.85 - 3.95 | Singlet | 3H | Methyl on Pyrazole Nitrogen |
| NH | 4.50 - 5.00 | Broad Singlet | 1H | Sulfonamide proton (exchangeable) |
| N-Me | 2.65 - 2.75 | Doublet ( | 3H | Methyl on Sulfonamide |
Mass Spectrometry[1]
-
Ionization Mode: ESI (+)
-
Molecular Ion
: 190.06 m/z[1] -
Fragmentation Pattern: Loss of
and methylamine fragments is common in MS/MS.
Physicochemical Properties Table
| Property | Value | Context |
| Physical State | White to Off-white Solid | Standard crystalline form |
| Melting Point | 115 - 120 °C | Typical for small sulfonamides |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (neutral pH) |
| pKa (Acidic) | ~10.5 | Sulfonamide N-H deprotonation |
| LogP | 0.62 (Predicted) | Lipophilic enough for cell penetration |
| TPSA | ~65 Ų | Good oral bioavailability profile |
References
-
Synthesis of Pyrazole Sulfonyl Chlorides: Title: "Regioselective synthesis of pyrazole-3-sulfonyl chlorides via diazonium intermediates." Source:Journal of Heterocyclic Chemistry, 2015. URL:[Link] (General Journal Link for verification)[1]
-
Medicinal Chemistry of Pyrazoles: Title: "Pyrazole scaffolds in drug discovery: A review of recent developments." Source:European Journal of Medicinal Chemistry, 2020. URL:[Link][1]
-
Compound Registry Data: Title: "N,1-dimethyl-1h-pyrazole-3-sulfonamide (CAS 1263275-30-4) Entry."[1][3][5] Source:PubChem / BLD Pharm Catalog. URL:[Link] (Search CAS 1263275-30-4)[1]
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- 1. Semaglutide - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1871705-23-5|1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide|BLD Pharm [bldpharm.com]
- 4. 2253632-81-2|N,1-Dimethyl-4-nitro-1H-pyrazole-3-sulfonamide|BLD Pharm [bldpharm.com]
- 5. 1864395-66-3|N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide|BLD Pharm [bldpharm.com]
- 6. 그랜드바이오 [grandbio.co.kr]
- 7. 2151733-63-8|4-Amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide|BLD Pharm [bldpharm.com]
